molecular formula C14H17NO2 B3100208 tert-Butyl 4-methyl-1H-indole-1-carboxylate CAS No. 136540-84-6

tert-Butyl 4-methyl-1H-indole-1-carboxylate

Cat. No.: B3100208
CAS No.: 136540-84-6
M. Wt: 231.29 g/mol
InChI Key: IBUNEDHIIDXECP-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-1H-indole-1-carboxylate is an organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-methyl-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can bind to specific proteins, influencing their function and stability. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are essential for understanding how this compound can be used in therapeutic applications and its potential impact on cellular health .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and affecting metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of cytochrome P450 enzymes, which play a critical role in the metabolism of drugs and other xenobiotics. Additionally, this compound can affect the levels of specific metabolites, further elucidating its role in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity and therapeutic potential. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in biochemical research and drug development .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-methyl-1H-indole-1-carboxylate can be synthesized starting from commercially available 4-bromo-1H-indole. The synthetic route involves several steps:

    Vilsmeier Formylation: The 4-bromo-1H-indole is subjected to Vilsmeier formylation at the 3-position to yield an intermediate compound.

    N-Boc Protection: The intermediate is then converted to its N-Boc derivative.

    Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.

    Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formylation: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Horner-Wadsworth-Emmons Olefination:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-methyl-1H-indole-1-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-methyl-1H-indole-1-carboxylate is unique due to its specific tert-butyl and methyl substituents, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 4-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10-6-5-7-12-11(10)8-9-15(12)13(16)17-14(2,3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUNEDHIIDXECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616666
Record name tert-Butyl 4-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136540-84-6
Record name tert-Butyl 4-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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